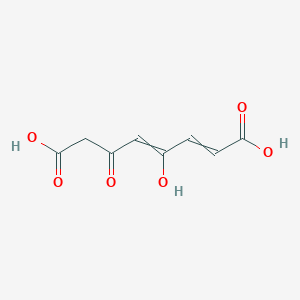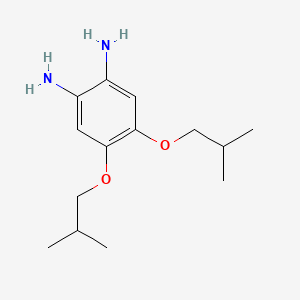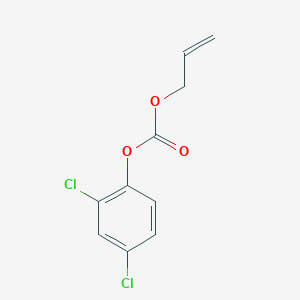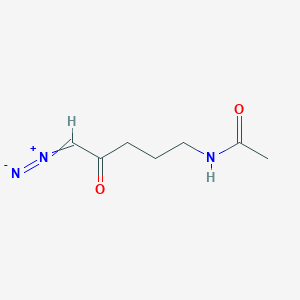
5-Acetamido-1-diazoniopent-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-1-diazoniopent-1-en-2-olate is a chemical compound with the molecular formula C7H12N3O2. It is known for its unique structure, which includes a diazonium group and an acetamido group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1-diazoniopent-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of 5-acetamido-1-pentene-2-ol using nitrous acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium group .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-1-diazoniopent-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halides can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
5-Acetamido-1-diazoniopent-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-1-diazoniopent-1-en-2-olate involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The acetamido group may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-1-pentene-2-ol: A precursor in the synthesis of 5-Acetamido-1-diazoniopent-1-en-2-olate.
5-Acetamido-1-pentene-2-one: Another related compound with similar structural features.
Uniqueness
Its combination of functional groups makes it a versatile compound in various fields of research .
Propiedades
Número CAS |
88313-68-2 |
|---|---|
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
N-(5-diazo-4-oxopentyl)acetamide |
InChI |
InChI=1S/C7H11N3O2/c1-6(11)9-4-2-3-7(12)5-10-8/h5H,2-4H2,1H3,(H,9,11) |
Clave InChI |
WNPGVDFQZXYLBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)


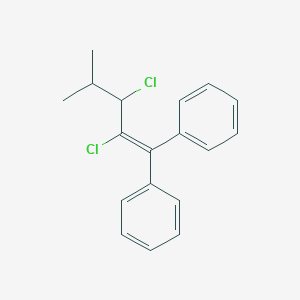
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

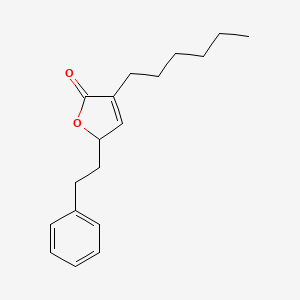
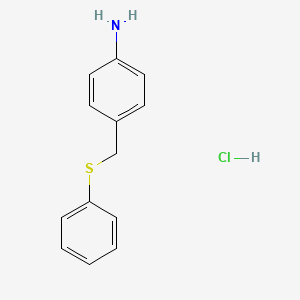
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
